Butanamide, N,N-bis(2-ethylhexyl)-
Overview
Description
“Butanamide, N,N-bis(2-ethylhexyl)-” is a chemical compound with the molecular formula C20H41NO . It has an average mass of 311.546 Da and a monoisotopic mass of 311.318817 Da .
Molecular Structure Analysis
The molecular structure of “Butanamide, N,N-bis(2-ethylhexyl)-” consists of a butanamide backbone with two 2-ethylhexyl groups attached to the nitrogen atom . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .Physical and Chemical Properties Analysis
“Butanamide, N,N-bis(2-ethylhexyl)-” has a density of 0.9±0.1 g/cm3, a boiling point of 347.8±10.0 °C at 760 mmHg, and a flash point of 124.3±10.2 °C . It has a molar refractivity of 98.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 363.8±3.0 cm3 .Scientific Research Applications
Dual Inhibitor of Biological Pathways
- "Butanamide, N,N-bis(2-ethylhexyl)-" derivatives have been studied for their pharmacological properties, notably as dual inhibitors of cyclooxygenase and lipoxygenase pathways. This dual inhibitory action is significant in the context of pain and inflammation management. For instance, S 19812, a derivative of butanamide, demonstrated non-opioid analgesic activity and excellent gastric tolerance in animal models, showcasing its potential in pain management without the adverse effects commonly associated with NSAIDs (Tordjman et al., 2003).
Neuronal Protection
- Research has also focused on the neuroprotective effects of butanamide derivatives, particularly in the context of cerebral ischemia. Compounds like LY393613 have been evaluated for their ability to attenuate ischemia-induced brain damage, primarily through the attenuation of glutamate release rather than effects on cerebral hemodynamics. This suggests the potential application of butanamide derivatives in protecting the brain from ischemic damage, which is a significant concern in stroke and other cerebrovascular diseases (Bogaert et al., 2001).
Environmental and Health Impact
- The environmental presence and impact of bis-(2-ethylhexyl) phthalate (DEHP), a compound related to butanamide, N,N-bis(2-ethylhexyl)-, have been extensively studied, particularly its effects on reproductive biology in aquatic species and potential human exposure through food packaging. These studies highlight the pervasive nature of DEHP in the environment and its potential to disrupt biological functions at environmentally relevant concentrations (Corradetti et al., 2013), (Rudel et al., 2011).
Novel Therapeutic Classes
- Derivatives of butanamide, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, have been identified as representatives of a novel therapeutic class, termed "entactogens". These compounds have been found to have unique psychoactive effects that may be beneficial in facilitating psychotherapy, suggesting a new avenue of research and potential clinical application for butanamide derivatives (Nichols et al., 1986).
Toxicological Effects
- Studies on the toxicological effects of DEHP, a related compound to butanamide, N,N-bis(2-ethylhexyl)-, have shed light on its potential endocrine-disrupting effects and implications for human health, especially in children. These findings underscore the importance of understanding the health implications of such compounds and their metabolites in both environmental and clinical contexts (Tait et al., 2020).
Properties
IUPAC Name |
N,N-bis(2-ethylhexyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-6-11-14-18(9-4)16-21(20(22)13-8-3)17-19(10-5)15-12-7-2/h18-19H,6-17H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHLGQVRYKTEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336384 | |
Record name | Butanamide, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112724-94-4 | |
Record name | Butanamide, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.